2-(4-Ethylpiperazin-1-yl)ethanamine
Overview
Description
2-(4-Ethylpiperazin-1-yl)ethanamine is a useful research compound. Its molecular formula is C8H19N3 and its molecular weight is 157.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Research by Das et al. (2017) investigated cadmium(II) Schiff base complexes, including 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their corrosion inhibition properties on mild steel in a 15% HCl environment. These complexes demonstrated effective corrosion inhibition, which was further explained using density functional theory, thus suggesting potential industrial applications in corrosion engineering (Das et al., 2017).
Antibacterial and Antifungal Activity
Kumbhare et al. (2013) synthesized a series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. These findings point towards the potential use of these compounds in developing new antimicrobial agents (Kumbhare et al., 2013).
Inhibition of 15-Lipoxygenase
Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), including compounds with 1-ethylpiperazine, and evaluated them as potential inhibitors of 15-lipoxygenase (15-LO). Some compounds exhibited significant inhibitory activity, indicating their potential as therapeutic agents targeting 15-LO (Asghari et al., 2016).
Quantitative Structure-Activity Relationship (QSAR) Studies
Brzezińska et al. (2003) conducted QSAR analysis of H1-antihistamine activity using compounds like 2-(1-piperazinyl)benzothiazole derivatives. The study used chromatographic and biological activity data to predict the pharmacological activity of new drug candidates, highlighting the application of these compounds in drug discovery and development (Brzezińska et al., 2003).
DNA Binding and Nuclease Activity Studies
Kumar et al. (2012) synthesized Cu(II) complexes of ligands like 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine and studied their DNA binding and nuclease activities. The complexes showed good DNA binding propensity and induced minor structural changes in calf thymus DNA, suggesting potential applications in molecular biology and cancer therapy (Kumar et al., 2012).
Synthesis of Nonbenzenoid Analogs of Biogenic Amine
Kurokawa (1983) synthesized 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines. These compounds were evaluated for enzyme activity, showing negligible effect on prostaglandin 15-hydroxydehydrogenase and considerable inhibition of cyclic AMP-phosphodiesterase, indicating their potential in pharmacological studies (Kurokawa, 1983).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine .
Mode of Action
Piperazine derivatives are generally known to interact with their targets by mimicking the structure of endogenous ligands, enabling them to bind to the same receptors .
Biochemical Pathways
Given its structural similarity to other piperazine derivatives, it may influence neurotransmitter systems and their associated pathways .
Pharmacokinetics
The compound’s bioavailability, half-life, and route of elimination remain unknown .
Result of Action
Given its structural similarity to other piperazine derivatives, it may influence neurotransmitter systems, potentially leading to changes in neuronal signaling .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQIGHJQMJUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354580 | |
Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-46-7 | |
Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylpiperazin-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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